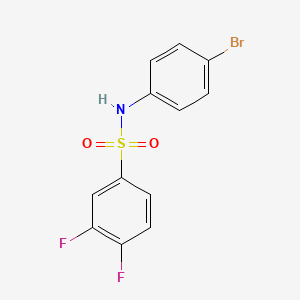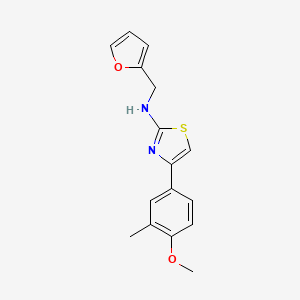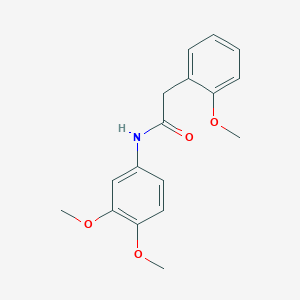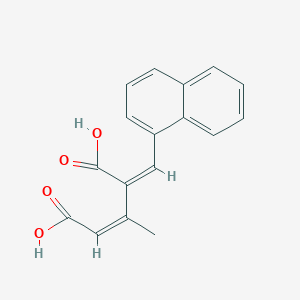
N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group and two fluorine atoms attached to a benzenesulfonamide structure. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Coupling Products: Biaryl compounds with diverse functional groups can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)sulfonamide: Lacks the fluorine atoms, which may result in different biological activity and chemical reactivity.
3,4-difluorobenzenesulfonamide: Lacks the bromophenyl group, affecting its overall properties and applications.
Uniqueness
N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical behavior and biological activity. The presence of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLXSXNEEZLCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5826595.png)
![METHYL 2-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5826605.png)



![N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B5826636.png)

![4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline](/img/structure/B5826651.png)
![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5826658.png)
![2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE](/img/structure/B5826660.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine](/img/structure/B5826668.png)
![4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B5826685.png)
![3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5826690.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5826706.png)
